molecular formula C16H15BrO3 B14551307 1,2-Naphthalenedione, 3-bromo-4-(1-oxohexyl)- CAS No. 61983-07-1

1,2-Naphthalenedione, 3-bromo-4-(1-oxohexyl)-

Cat. No.: B14551307
CAS No.: 61983-07-1
M. Wt: 335.19 g/mol
InChI Key: LCXKEJRMOMOXHM-UHFFFAOYSA-N
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Preparation Methods

The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by the addition of the hexanoyl chloride in the presence of a base . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,2-Naphthalenedione, 3-bromo-4-(1-oxohexyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1,2-Naphthalenedione, 3-bromo-4-(1-oxohexyl)- exerts its effects involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. In biological systems, it may target specific enzymes or proteins, leading to its antimicrobial or immunomodulatory effects .

Comparison with Similar Compounds

1,2-Naphthalenedione, 3-bromo-4-(1-oxohexyl)- can be compared with other naphthoquinone derivatives, such as:

The uniqueness of 1,2-Naphthalenedione, 3-bromo-4-(1-oxohexyl)- lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.

Properties

CAS No.

61983-07-1

Molecular Formula

C16H15BrO3

Molecular Weight

335.19 g/mol

IUPAC Name

3-bromo-4-hexanoylnaphthalene-1,2-dione

InChI

InChI=1S/C16H15BrO3/c1-2-3-4-9-12(18)13-10-7-5-6-8-11(10)15(19)16(20)14(13)17/h5-8H,2-4,9H2,1H3

InChI Key

LCXKEJRMOMOXHM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C1=C(C(=O)C(=O)C2=CC=CC=C21)Br

Origin of Product

United States

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